N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide
Description
N-({3-chlorobicyclo[111]pentan-1-yl}methyl)-N-methylacetamide is a compound with a unique bicyclic structure This compound is characterized by the presence of a bicyclo[111]pentane core, which is a rigid, three-dimensional structure that can impart unique properties to the molecules it is part of
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
N-[(3-chloro-1-bicyclo[1.1.1]pentanyl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C9H14ClNO/c1-7(12)11(2)6-8-3-9(10,4-8)5-8/h3-6H2,1-2H3 |
InChI Key |
CYNDHPNCRYNYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC12CC(C1)(C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the key intermediates are produced on a large scale and then converted to the final product through a series of chemical reactions. The use of continuous flow reactors and other advanced manufacturing technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups present.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core can interact with various enzymes and receptors, potentially altering their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate
- 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide stands out due to its unique combination of a bicyclo[1.1.1]pentane core with a chlorine atom and an acetamide group. This combination imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
